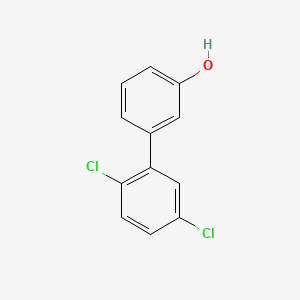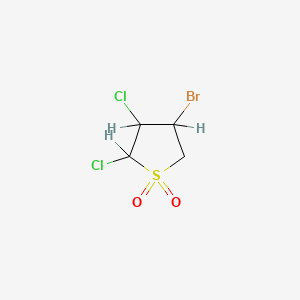
氯化亚铁
描述
Ferrous chloride, also known as iron(II) chloride, is a chemical compound with the formula FeCl₂. It is a paramagnetic solid with a high melting point. The compound is typically white, but samples can appear off-white. Ferrous chloride crystallizes from water as a greenish tetrahydrate, which is the most commonly encountered form in commerce and laboratories .
科学研究应用
氯化亚铁在科学研究中具有多种应用,包括:
化学: 用作有机合成的还原剂,并用作傅里德尔-克拉夫茨反应中的路易斯酸.
生物学: 用于实验室实验,以检测酚的存在.
医学: 用于合成用于医疗应用的铁基化合物.
工业: 应用于废水处理以去除磷酸盐和净化饮用水.
作用机制
氯化亚铁的作用机制涉及它作为还原剂的能力和参与各种化学反应的能力。它可以将电子捐赠给其他化合物,促进还原反应。 在生物系统中,氯化亚铁可以与分子靶标(如酶和蛋白质)相互作用,影响各种生化途径 .
生化分析
Biochemical Properties
Ferrous chloride plays a significant role in biochemical reactions, particularly as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, ferrous chloride can participate in oxidation-reduction reactions, where it donates electrons to other molecules. This property makes it useful in processes such as the synthesis of organic compounds and the reduction of metal ions . Additionally, ferrous chloride can form complexes with ligands, influencing the activity of enzymes and proteins it interacts with .
Cellular Effects
Ferrous chloride has notable effects on various types of cells and cellular processes. It has been shown to stimulate the proliferation of keratinocytes, melanocytes, and fibroblasts in culture . This stimulation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, ferrous chloride can enhance the production of red blood cells and hemoglobin content in animal models . It also affects the differentiation of skin cells, promoting cell renewal and function .
Molecular Mechanism
At the molecular level, ferrous chloride exerts its effects through several mechanisms. It can bind to biomolecules, altering their structure and function. For instance, ferrous chloride can inhibit or activate enzymes by interacting with their active sites. It also participates in the Fenton reaction, where it reacts with hydrogen peroxide to produce hydroxyl radicals, leading to oxidative stress and changes in gene expression . These interactions highlight the compound’s role in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
The effects of ferrous chloride can change over time in laboratory settings. The compound is prone to oxidation, leading to the formation of ferric chloride and other iron(III) species . This oxidation can affect the stability and activity of ferrous chloride in biochemical assays. Long-term exposure to ferrous chloride can result in the accumulation of iron in cells, potentially leading to oxidative damage and altered cellular functions . Therefore, it is essential to consider the temporal stability of ferrous chloride in experimental designs.
Dosage Effects in Animal Models
The effects of ferrous chloride vary with different dosages in animal models. At low doses, ferrous chloride can stimulate cellular functions and promote growth. At high doses, it can be toxic, causing adverse effects such as oxidative stress and tissue damage . Studies have shown that the safe dosage of ferrous chloride for different animal species varies, with higher doses being more harmful . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and applications.
Metabolic Pathways
Ferrous chloride is involved in several metabolic pathways, particularly those related to iron metabolism. It can interact with enzymes such as ferrochelatase, which incorporates iron into heme, a vital component of hemoglobin and other heme proteins . Ferrous chloride also influences the activity of enzymes involved in oxidative phosphorylation and electron transport, affecting cellular respiration and energy production . These interactions underscore the compound’s role in maintaining cellular iron homeostasis and metabolic functions.
Transport and Distribution
Within cells and tissues, ferrous chloride is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as divalent metal transporter 1 (DMT1), which facilitates the uptake of ferrous ions . Once inside the cell, ferrous chloride can bind to proteins and other molecules, influencing its localization and accumulation. The distribution of ferrous chloride within tissues is also affected by its solubility and interaction with cellular components .
Subcellular Localization
Ferrous chloride exhibits specific subcellular localization, which can affect its activity and function. It is often found in organelles such as lysosomes, mitochondria, and the endoplasmic reticulum . In these compartments, ferrous chloride can participate in various biochemical reactions, including the generation of reactive oxygen species and the modulation of enzyme activities. The localization of ferrous chloride is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
准备方法
合成路线和反应条件
氯化亚铁可以通过铁与盐酸反应合成: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}2 + \text{H}_2 ] 此反应通常涉及在惰性气氛下将铁粉加入甲醇中的盐酸溶液中 {_svg_2}.
工业生产方法
在工业环境中,氯化亚铁通常作为钢铁生产的副产品产生。用于钢材酸洗的废盐酸与铁反应生成氯化亚铁。
化学反应分析
反应类型
氯化亚铁会经历多种类型的化学反应,包括:
氧化: 氯化亚铁可以通过暴露于氧气或氯气而氧化成氯化铁 (FeCl₃) [ 2\text{FeCl}2 + \text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]
还原: 它在各种反应中充当还原剂。
取代: 氯化亚铁可以参与取代反应,例如与配体形成二价铁配合物。
常用试剂和条件
与氯化亚铁一起使用的常用试剂包括盐酸、氯气和用于形成络合物的各种配体。 反应通常在受控条件下进行,以防止不必要的氧化 {_svg_3} .
主要产品
相似化合物的比较
氯化亚铁可以与其他卤化铁进行比较,例如:
氯化铁 (FeCl₃): 与氯化亚铁不同,氯化铁中的铁处于 +3 氧化态,是一种更强的氧化剂.
氟化亚铁 (FeF₂): 与氯化亚铁相似,但用氟离子代替氯离子。
溴化亚铁 (FeBr₂): 与氯化亚铁相似,但用溴离子代替氯离子.
属性
CAS 编号 |
7758-94-3 |
|---|---|
分子式 |
Cl2Fe |
分子量 |
126.75 g/mol |
IUPAC 名称 |
iron(2+);dichloride |
InChI |
InChI=1S/2ClH.Fe/h2*1H;/q;;+2/p-2 |
InChI 键 |
NMCUIPGRVMDVDB-UHFFFAOYSA-L |
SMILES |
Cl[Fe]Cl |
规范 SMILES |
[Cl-].[Cl-].[Fe+2] |
沸点 |
1023 °C |
颜色/形态 |
WHITE RHOMBOHEDRAL CRYSTALS; MAY SOMETIMES HAVE A GREEN TINT. HEXAGONAL CRYSTALS |
密度 |
1.93 at 68 °F (USCG, 1999) - Denser than water; will sink SP GR: 3.16 @ 25 °C/4 °C Relative density (water = 1): 3.2 |
熔点 |
[ACGIH] 674 °C 674 °C |
Key on ui other cas no. |
7758-94-3 |
物理描述 |
Ferrous chloride is a greenish white crystalline solid. It is soluble in water. It is noncombustible. It is used in sewage treatment, in dyeing of fabrics, and for many other uses. Dry Powder; Liquid White to white-green crystals; [NIOSH] Highly hygroscopic white solid (may have a green tint); Soluble in water; [Merck Index] Light green odorless solid; [CHRIS] Off-white odorless powder; [Alfa Aesar MSDS] WHITE-TO-LIGHT-GREEN HYGROSCOPIC CRYSTALS. |
Pictograms |
Irritant |
相关CAS编号 |
13478-10-9 (tetrahydrate) 15438-31-0 (Parent) |
溶解度 |
FREELY SOL IN WATER, ALCOHOL ACETONE; SLIGHTLY SOL IN BENZENE; PRACTICALLY INSOL IN ETHER. SOL IN 100 CC ALC: 64.4 G @ 10 °C, 105.7 G @ 100 °C. Solubility in water, g/100ml at 20 °C: 62.5 (good) |
蒸汽压力 |
10 MM HG @ 700 °C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









Q1: Does the presence of ferrous chloride affect the stability of archeological iron artifacts?
A2: Yes, ferrous chloride, particularly in its tetrahydrate form, can contribute to the corrosion of iron, even at relatively low humidity levels (as low as 22% RH). [] This is a significant concern for the preservation of archaeological iron artifacts.
Q2: Can ferrous chloride be used to catalyze the reduction of alkynes?
A3: Research suggests that when combined with dithiols or lipoamides, ferrous chloride can act as an effective catalyst for selectively reducing substituted alkynes to alkenes using sodium borohydride. [] This method offers a potentially valuable tool for organic synthesis.
Q3: Does ferrous chloride play a role in enhancing the fire suppression effectiveness of water mist?
A4: Studies have shown that adding ferrous chloride to water mist can significantly improve its fire suppression capabilities. [, ] This effect is observed across different fuel types, with kerosene fires being extinguished more readily than ethanol fires under similar conditions. []
Q4: What spectroscopic techniques are useful for characterizing ferrous chloride?
A5: Fourier Transform Infrared Spectroscopy (FTIR) can be employed to identify the presence of ferrous chloride in various matrices. For instance, it has been used to analyze the release of ferrous chloride gas from heated mass spectrometer ion sources. []
Q5: Can ferrous chloride be used to remove phosphate from water?
A6: While ferrous chloride alone shows limited phosphate removal capabilities, pretreating wood fiber with carboxymethyl cellulose (CMC) followed by ferrous chloride treatment significantly enhances its phosphate removal efficiency. [, ] This suggests a synergistic effect between CMC and ferrous chloride in binding phosphate.
Q6: Is the phosphate removed from water by ferrous chloride-treated wood fiber retained within the material?
A7: Elemental analysis of ferrous chloride-treated wood fiber after exposure to phosphate solutions confirmed the presence of phosphorous within the material. [] This indicates that the phosphate is retained by the treated wood fiber, making it a potentially effective filtration medium for phosphate removal.
Q7: Can ferrous chloride be recycled from industrial waste streams?
A9: Yes, several studies have explored methods for recovering and recycling ferrous chloride from industrial waste, particularly from hydrochloric acid pickling liquors. [, , ] These methods often involve processes like crystallization, evaporation, and calcination to recover both ferrous chloride and hydrochloric acid for reuse.
Q8: What tools are available for studying the kinetics of ferrous chloride reactions?
A10: Single-pellet studies have been employed to investigate the kinetics of reactions involving ferrous chloride, such as its reduction with hydrogen. [] This technique provides insights into the reaction mechanisms and rate-limiting steps.
Q9: Have there been any historical attempts to utilize ferrous chloride for iron production?
A11: Yes, research has investigated the feasibility of using ferrous chloride as an intermediate in the hydrometallurgical extraction of iron from various feedstocks. [] This approach explored different routes involving the formation, oxidation, and reduction of ferrous chloride to produce iron powder.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)












